5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of benzodioxole and dihydrobenzodioxin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dihydrobenzodioxin Ring: This involves the reduction of benzodioxin derivatives under hydrogenation conditions.
Coupling Reactions: The benzodioxole and dihydrobenzodioxin intermediates are coupled using reagents such as acyl chlorides and amines.
Final Cyclization and Hydroxylation: The final steps involve cyclization to form the pyrrolidinyl ring and hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-BENZODIOXOL-5-YL: A simpler compound with similar aromatic properties.
2,3-DIHYDRO-1,4-BENZODIOXIN: Shares the dihydrobenzodioxin structure but lacks the additional functional groups.
Uniqueness
The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of multiple functional groups and ring structures, which confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O7/c29-24(17-4-6-18-20(14-17)33-12-11-32-18)22-23(16-3-5-19-21(13-16)35-15-34-19)28(26(31)25(22)30)10-9-27-7-1-2-8-27/h3-6,13-14,23,29H,1-2,7-12,15H2/b24-22+ |
InChI Key |
RZMURLMIORQHPJ-ZNTNEXAZSA-N |
Isomeric SMILES |
C1CCN(C1)CCN2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1CCN(C1)CCN2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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